molecular formula C16H14N2O4 B14396757 (2E)-1-(4-Ethoxyphenyl)-2-[(2-nitrophenyl)imino]ethan-1-one CAS No. 87723-36-2

(2E)-1-(4-Ethoxyphenyl)-2-[(2-nitrophenyl)imino]ethan-1-one

Cat. No.: B14396757
CAS No.: 87723-36-2
M. Wt: 298.29 g/mol
InChI Key: PTXKZJMSLRLRKX-UHFFFAOYSA-N
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Description

(2E)-1-(4-Ethoxyphenyl)-2-[(2-nitrophenyl)imino]ethan-1-one is an organic compound characterized by its unique structure, which includes an ethoxyphenyl group and a nitrophenyl imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-Ethoxyphenyl)-2-[(2-nitrophenyl)imino]ethan-1-one typically involves the condensation of 4-ethoxybenzaldehyde with 2-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the mixture is heated to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-Ethoxyphenyl)-2-[(2-nitrophenyl)imino]ethan-1-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).

Major Products Formed

    Reduction: Formation of (2E)-1-(4-Ethoxyphenyl)-2-[(2-aminophenyl)imino]ethan-1-one.

    Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

(2E)-1-(4-Ethoxyphenyl)-2-[(2-nitrophenyl)imino]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(4-Ethoxyphenyl)-2-[(2-nitrophenyl)imino]ethan-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(4-Methoxyphenyl)-2-[(2-nitrophenyl)imino]ethan-1-one
  • (2E)-1-(4-Ethoxyphenyl)-2-[(2-aminophenyl)imino]ethan-1-one
  • (2E)-1-(4-Ethoxyphenyl)-2-[(2-chlorophenyl)imino]ethan-1-one

Uniqueness

(2E)-1-(4-Ethoxyphenyl)-2-[(2-nitrophenyl)imino]ethan-1-one is unique due to the presence of both ethoxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

87723-36-2

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-2-(2-nitrophenyl)iminoethanone

InChI

InChI=1S/C16H14N2O4/c1-2-22-13-9-7-12(8-10-13)16(19)11-17-14-5-3-4-6-15(14)18(20)21/h3-11H,2H2,1H3

InChI Key

PTXKZJMSLRLRKX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C=NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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